molecular formula C6H8F3NO5 B2507632 (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid CAS No. 1308999-41-8

(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid

Cat. No. B2507632
CAS RN: 1308999-41-8
M. Wt: 231.127
InChI Key: ZPIYQTVFJHPNAK-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid" is a derivative of amino acids that includes a trifluoroethoxy carbonyl group. This structure suggests that it may have unique properties and potential applications in the field of chemistry and biochemistry.

Synthesis Analysis

The synthesis of related trifluoroethyl amino acid esters has been described using a reaction with ethylchloroformate, trifluoroethanol, and pyridine . This method could potentially be adapted for the synthesis of "(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid" by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of perfluoro-tert-butyl hydroxyproline derivatives through a Mitsunobu reaction with perfluoro-tert-butanol indicates the feasibility of incorporating perfluoroalkyl groups into amino acids .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit unique conformational properties due to the presence of the trifluoroethoxy carbonyl group. Similar to the distinct conformational preferences observed in perfluoro-tert-butyl hydroxyproline derivatives , this compound may also influence the secondary structure of peptides or proteins when incorporated.

Chemical Reactions Analysis

The compound's reactivity can be inferred from related studies. For instance, the use of trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini and Ugi-type reactions to synthesize α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids suggests that the trifluoroethoxy carbonyl group in the compound could participate in similar multifaceted reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid" are not directly reported, the properties of similar compounds can provide insights. The stability and sensitivity of N(O,S)-ethoxycarbonyl trifluoroethyl amino acid esters in gas chromatography/mass spectrometry analysis , as well as the sensitivity of perfluoro-tert-butyl hydroxyproline derivatives in 19F NMR , suggest that the compound may also be stable and suitable for analytical techniques. Additionally, the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids provides a precedent for the synthesis and handling of structurally related amino acid derivatives.

Scientific Research Applications

Biomass-Derived Applications

Levulinic acid (LEV), closely related to the structure of (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, is a prominent biomass-derived chemical with versatile applications in drug synthesis. It offers a cost-effective and cleaner alternative for drug synthesis due to its carbonyl and carboxyl functional groups. LEV derivatives have significant potential in various medical applications, including cancer treatment, creating medical materials, and forming active functional groups for medicinal use. The ability to modify chemical reagents or act as linkers for pharmaceutical reagents adds to its versatility as a pharmaceutical intermediate (Zhang et al., 2021).

Antioxidant Properties

Hydroxycinnamic acids (HCAs), structurally related to (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, possess notable biological properties, particularly as antioxidants. Structure-activity relationships (SARs) studies emphasize the significance of unsaturated bonds and specific structural modifications on their antioxidant activity. These studies are pivotal for understanding the potential of HCAs in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Cosmetic and Therapeutic Applications

Hydroxy acids (HAs), including (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, are widely used in cosmetic and therapeutic formulations. They offer beneficial effects for the skin, such as treating photoaging, acne, and other skin conditions. The study of HAs includes understanding their safety, especially concerning prolonged use on sun-exposed skin. Additionally, their biological mechanisms of action in melanogenesis and tanning, and the contribution of cosmetic vehicles in formulations, are crucial areas of research (Kornhauser et al., 2010).

Phosphonic Acid Applications

Phosphonic acid functional groups, with structural similarities to (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, are employed in various applications due to their bioactive properties. These applications span a wide range of fields, including drug and pro-drug development, bone targeting, and the design of supramolecular materials. The diverse applications underscore the importance of phosphonic acids in research and industry (Sevrain et al., 2017).

Biomass Conversion and Functional Materials

Compounds like 5-Hydroxymethylfurfural (HMF), derived from biomass similar to (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, serve as platform chemicals for producing various materials, including monomers, polymers, and fuels. The use of biomass-derived chemicals like HMF and its derivatives is seen as a sustainable alternative to non-renewable hydrocarbon sources, indicating the potential of such compounds in green chemistry and sustainability (Chernyshev et al., 2017).

properties

IUPAC Name

(2S)-3-hydroxy-2-(2,2,2-trifluoroethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO5/c7-6(8,9)2-15-5(14)10-3(1-11)4(12)13/h3,11H,1-2H2,(H,10,14)(H,12,13)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIYQTVFJHPNAK-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid

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